molecular formula C11H8BrNO3 B13583162 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid

Cat. No.: B13583162
M. Wt: 282.09 g/mol
InChI Key: SWBLPCISWITXPK-UHFFFAOYSA-N
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Description

This compound is part of the isoquinoline family, which is known for its diverse biological and pharmacological activities .

Preparation Methods

The synthesis of 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves several steps. One efficient route includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Chemical Reactions Analysis

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reducing agents can be used to reduce the compound, altering its oxidation state.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug development and other biological studies.

    Medicine: Its potential pharmacological properties are being explored for therapeutic applications.

    Industry: The compound is used in various industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, leading to changes in their activity and subsequent biological effects.

Comparison with Similar Compounds

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid can be compared with other similar compounds, such as:

    3,4-Dihydroisoquinolinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Quinolinyl-pyrazoles: These compounds also have similar pharmacological properties and are used in related applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties .

Biological Activity

2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the known biological activities, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

  • Molecular Formula: C₁₁H₈BrNO₃
  • Molecular Weight: 282.09 g/mol
  • CAS Number: 1215932-54-9
  • Purity: ≥95% .

Synthesis

The synthesis of this compound typically involves the bromination of isoquinoline derivatives followed by acylation reactions. Key synthetic routes include:

  • Bromination of Isoquinoline Derivatives: Utilizing brominating agents under controlled conditions.
  • Acylation Reactions: Often involving anthranilic acid derivatives .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism is thought to involve the inhibition of specific enzymes or pathways essential for cancer cell proliferation. For instance, compounds in the same class have been reported to induce apoptosis in cancer cells by modulating gene expression related to cell cycle regulation .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in critical biological processes:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways.
  • Receptor Binding: Possible binding to cellular receptors that modulate signaling pathways related to growth and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological properties:

Compound NameSimilarity IndexUnique Features
7-Bromo-3,4-dihydroquinolin-2(1H)-one0.92Focused on neuroactivity; lacks acetic acid moiety
5-Bromo-3,4-dihydroquinolin-2(1H)-one0.88Potential anti-inflammatory properties
N-(4-Bromophenyl)-3-phenylpropanamide0.95Contains an amide instead of an acidic function
5-Bromo-1-methyl-2-oxoindoline0.88Potential use in CNS disorders
6-Bromo-2,3-dihydroquinolin-4(1H)-one0.80Variation in ring structure; different reactivity patterns

This table highlights how structural modifications can influence biological activity and potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticancer Studies: A study demonstrated that a related isoquinoline derivative increased apoptosis-related gene expression while decreasing genes associated with cell division in glioblastoma cells .
  • Antimicrobial Testing: A series of derivatives were tested for antimicrobial activity, showing promising results against various bacterial strains .
  • Mechanistic Insights: Research into enzyme interactions has revealed that certain derivatives inhibit key metabolic pathways critical for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-2-yl)acetic acid, and how is purity validated?

  • Answer : The compound is synthesized via regioselective bromination of precursor molecules, often using bromine in acetic acid under controlled conditions. Multi-step reactions involving nucleophilic substitution or condensation are typical (e.g., analogous to methods for 3-bromo-4-methoxyphenylacetic acid) . Purification involves recrystallization or chromatography, with purity confirmed via NMR (e.g., 1^1H/13^13C NMR for functional group analysis) and melting point determination. X-ray crystallography further validates structural integrity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

  • Answer : Single-crystal X-ray diffraction is the gold standard. Data collection uses diffractometers, and structure refinement employs SHELXL (for small-molecule refinement) or SHELXS (for solution) . Visualization tools like ORTEP-3 aid in interpreting thermal ellipsoids and hydrogen-bonding networks (e.g., R_2$$^2(8) dimer motifs observed in similar brominated acetic acid derivatives) .

Advanced Research Questions

Q. What methodologies are used to investigate interactions between this compound and biological targets?

  • Answer : Mechanistic studies employ enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) and receptor-binding experiments. Structural analogs suggest potential interactions with DNA topoisomerases or metabolic enzymes . Computational docking (e.g., AutoDock Vina) paired with mutagenesis can identify critical binding residues. For example, the quinazolinone core in related compounds interacts with hydrophobic enzyme pockets .

Q. How do electronic and steric effects of the bromo-substituent influence reactivity or biological activity?

  • Answer : The bromine atom’s electron-withdrawing nature alters electronic density, affecting reaction kinetics (e.g., slower nucleophilic substitution vs. chloro analogs). Crystallographic data show bromine increases C–C–C angles (e.g., 121.5° vs. 118.2° for methoxy groups), influencing molecular planarity and intermolecular interactions . Bioactivity correlations require comparative studies with non-brominated analogs using SAR models .

Q. How can researchers resolve contradictions in crystallographic or spectroscopic data?

  • Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Refinement strategies in SHELXL include adjusting occupancy factors or using TWIN/BASF commands . For NMR, deuterated solvents and 2D experiments (e.g., COSY, HSQC) resolve overlapping signals. Conflicting biological data (e.g., IC50_{50} variability) necessitate standardized assay conditions and triplicate replicates .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

2-(6-bromo-1-oxoisoquinolin-2-yl)acetic acid

InChI

InChI=1S/C11H8BrNO3/c12-8-1-2-9-7(5-8)3-4-13(11(9)16)6-10(14)15/h1-5H,6H2,(H,14,15)

InChI Key

SWBLPCISWITXPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN(C2=O)CC(=O)O)C=C1Br

Origin of Product

United States

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